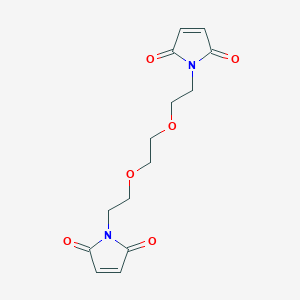

Bis-(maleimidoethoxy) ethane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c17-11-1-2-12(18)15(11)5-7-21-9-10-22-8-6-16-13(19)3-4-14(16)20/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERLGYOHRKHQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146226-29-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146226-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20921768 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115597-84-7 | |

| Record name | Bis-(maleimidoethoxy) ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115597847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(MALEIMIDOETHOXY) ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20U86RE9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bis-(maleimidoethoxy)ethane

This technical guide provides a comprehensive overview of the synthesis and purification methods for bis-(maleimidoethoxy)ethane (BMOE), a homobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, experimental protocols, and data for producing high-purity BMOE.

Introduction

Bis-(maleimidoethoxy)ethane is a valuable reagent in bioconjugation and polymer chemistry. Its structure features two maleimide groups at either end of a hydrophilic ethoxy-containing spacer arm.[1] The maleimide moieties exhibit high selectivity for sulfhydryl (thiol) groups, which are present in cysteine residues of proteins, allowing for the formation of stable thioether bonds under mild physiological conditions.[1][2] This specific reactivity makes BMOE an ideal crosslinker for stabilizing protein structures, creating antibody-drug conjugates, and developing hydrogels and other biomaterials.[1]

Synthesis of Bis-(maleimidoethoxy)ethane

The synthesis of bis-(maleimidoethoxy)ethane is typically achieved through a two-step, one-pot reaction. The process involves the initial formation of a bis-maleamic acid intermediate from the reaction of a diamine with maleic anhydride, followed by a cyclodehydration reaction to form the final bis-maleimide product.

Synthesis Pathway

The general synthetic route involves the reaction of 2,2'-(ethylenedioxy)bis(ethylamine) with maleic anhydride. The reaction proceeds through a bis-maleamic acid intermediate, which is then cyclized to form bis-(maleimidoethoxy)ethane. This cyclization is typically facilitated by a dehydrating agent, such as acetic anhydride, and a catalyst.

Experimental Protocol

The following protocol is a representative method for the synthesis of bis-(maleimidoethoxy)ethane, adapted from procedures for similar bis-maleimides.[3]

Materials:

-

Maleic Anhydride

-

2,2'-(Ethylenedioxy)bis(ethylamine)

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Acetic Anhydride

-

Triethylamine

-

Nickel(II) Acetate

-

Acetone, dry

-

Activated Charcoal

-

Ice

Procedure:

-

Formation of Bis-maleamic Acid:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and nitrogen inlet, dissolve maleic anhydride (0.5 mol) in 300 mL of freshly distilled N,N-dimethylformamide.

-

Slowly add 2,2'-(ethylenedioxy)bis(ethylamine) (0.25 mol) to the solution. An exothermic reaction will occur, and the temperature may rise.

-

After the addition is complete, continue stirring at 90°C for 30 minutes. The solution will typically change color to yellow.[3]

-

-

Cyclodehydration:

-

Isolation of Crude Product:

Key Synthesis Parameters

| Parameter | Value/Condition | Purpose | Reference |

| Solvent | N,N-Dimethylformamide (DMF) | Provides a suitable reaction medium for the formation of the bis-maleamic acid and the subsequent cyclization. | [2][3] |

| Dehydrating Agent | Acetic Anhydride | Facilitates the ring-closure of the bis-maleamic acid intermediate to form the maleimide rings. | [2][3] |

| Catalysts | Nickel(II) Acetate, Triethylamine | Accelerate the cyclodehydration reaction. | [2][3] |

| Reaction Temperature | 90°C | Optimal temperature for both the formation of the intermediate and the cyclization step. | [3] |

Purification of Bis-(maleimidoethoxy)ethane

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and color impurities. The most common method for purifying BMOE is recrystallization.

Purification Workflow

A general workflow for the purification of bis-(maleimidoethoxy)ethane involves dissolving the crude product in a suitable solvent, treating it with activated charcoal to remove colored impurities, followed by crystallization, collection, and drying of the pure product.

Experimental Protocol

The following protocol details the purification of crude bis-(maleimidoethoxy)ethane by recrystallization.[3]

Materials:

-

Crude Bis-(maleimidoethoxy)ethane

-

Acetone, dry

-

Activated Charcoal

Procedure:

-

Dissolution and Decolorization:

-

Dissolve the crude, dried bis-(maleimidoethoxy)ethane in 300 mL of dry acetone in a flask.

-

Add 15 g of activated charcoal to the solution.

-

Reflux the mixture.

-

-

Hot Filtration:

-

Filter the hot solution to remove the activated charcoal and other insoluble impurities.

-

-

Crystallization:

-

Reduce the volume of the filtrate to approximately 100 mL by evaporation.

-

Keep the concentrated solution at 0°C overnight to allow for the crystallization of the purified product.

-

-

Collection and Drying:

-

Collect the resulting precipitate by suction filtration.

-

Dry the purified bis-(maleimidoethoxy)ethane.

-

Purity Assessment

The purity of the final product can be assessed using several analytical techniques.

| Analytical Method | Purpose | Expected Results for Pure BMOE |

| Melting Point | To determine the purity of a crystalline solid. Impurities typically lower and broaden the melting point range. | A sharp melting point range is indicative of high purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess purity. The presence of unexpected signals can indicate impurities. | 1H and 13C NMR spectra should correspond to the expected structure of bis-(maleimidoethoxy)ethane with minimal impurity peaks. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The mass spectrum should show a prominent peak corresponding to the molecular ion of BMOE. |

Conclusion

The synthesis and purification of bis-(maleimidoethoxy)ethane can be achieved with high efficiency through the described methods. Careful control of reaction conditions and meticulous purification are key to obtaining a high-purity product suitable for sensitive applications in bioconjugation and materials science. The protocols and data presented in this guide provide a solid foundation for the successful production of this important crosslinking reagent.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of BMOE Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismaleimidoethane (BMOE) is a homobifunctional crosslinking agent widely utilized in the fields of biochemistry and molecular biology to covalently link sulfhydryl groups. Its well-defined spacer arm and specific reactivity with cysteine residues make it an invaluable tool for elucidating protein structure, investigating protein-protein interactions, and stabilizing protein complexes for further analysis. This guide provides a comprehensive overview of the physical and chemical properties of BMOE, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties

BMOE is a short, rigid crosslinker with two maleimide moieties at either end of an ethane spacer. This structure dictates its reactivity and utility in probing molecular interactions.

Core Characteristics

The fundamental properties of BMOE are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| Synonyms | 1,2-Bis(maleimido)ethane, N,N'-Ethylenebismaleimido | [1] |

| Chemical Formula | C₁₀H₈N₂O₄ | [1] |

| Molecular Weight | 220.18 g/mol | [2][3] |

| Spacer Arm Length | 8.0 Å | [2][3] |

| CAS Number | 5132-30-9 | [1] |

| Appearance | White to off-white powder | [4] |

Reactivity and Specificity

The utility of BMOE as a crosslinker is primarily defined by the reactivity of its maleimide groups.

| Property | Description | References |

| Reactive Groups | Maleimide (at both ends) | [1][3] |

| Reactive Towards | Sulfhydryl groups (-SH) on cysteine residues | [2][3] |

| Reaction pH | Optimal at pH 6.5-7.5 | [2] |

| Bond Formed | Stable, irreversible thioether bond | [2] |

| Cleavability | Non-cleavable | [1][3] |

| Specificity | At pH 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than to an amine. Reactivity with primary amines can occur at pH > 7.5. | [2] |

Solubility and Storage

Proper handling and storage of BMOE are critical for maintaining its reactivity.

| Property | Description | References |

| Solubility | Insoluble in water. Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [1][3] |

| Storage | Store desiccated at 4°C. Shipped at ambient temperature. | [2][3] |

Experimental Protocols

The following protocols provide detailed methodologies for common applications of BMOE in protein research.

General Protocol for Crosslinking Proteins in Solution

This protocol outlines the basic steps for crosslinking sulfhydryl-containing proteins using BMOE.

Materials:

-

BMOE crosslinker

-

Protein sample in a sulfhydryl-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M DTT, 1 M 2-mercaptoethanol, or 1 M cysteine)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Sample Preparation:

-

Prepare the protein sample at a concentration of 0.5-2.0 mg/mL in a non-amine, sulfhydryl-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.

-

If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT. Subsequently, the reducing agent must be removed using a desalting column or dialysis before adding the crosslinker.[2]

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a stock solution of BMOE in anhydrous DMSO or DMF. For example, dissolve BMOE to a concentration of 25 mM.

-

-

Crosslinking Reaction:

-

Add the BMOE stock solution to the protein sample to achieve the desired final concentration. A 2 to 3-fold molar excess of crosslinker over the protein is a common starting point.[2] The optimal concentration should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. For example, add 1 M DTT to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted BMOE.

-

-

Analysis:

-

The crosslinked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.

-

For mass spectrometry analysis, the sample is subjected to enzymatic digestion (e.g., with trypsin), followed by LC-MS/MS.

-

In-Vivo Crosslinking of the Cohesin Complex

This protocol is adapted from studies on the cohesin complex and is designed to capture protein interactions within living cells.[5]

Materials:

-

Yeast or mammalian cells expressing the proteins of interest

-

BMOE

-

DMSO

-

Trichloroacetic acid (TCA)

-

Lysis buffer

-

Glass beads (for yeast) or sonicator (for mammalian cells)

Procedure:

-

Cell Culture and Harvest:

-

Grow cells to the desired density.

-

Harvest the cells by centrifugation.

-

-

Crosslinking Reaction:

-

Resuspend the cell pellet in a suitable buffer.

-

Add BMOE (dissolved in DMSO) to the cell suspension to a final concentration determined empirically (e.g., 1 mM).

-

Incubate for a specific duration (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

-

Quenching and Cell Lysis:

-

Quench the reaction by adding TCA to a final concentration of 10% and incubating on ice for 10 minutes.

-

Harvest the cells by centrifugation and wash the pellet with a suitable buffer.

-

Lyse the cells using glass beads (for yeast) or sonication (for mammalian cells) in a lysis buffer.

-

-

Analysis:

-

Clarify the lysate by centrifugation.

-

Analyze the supernatant by immunoprecipitation and/or Western blotting to detect crosslinked protein complexes.

-

Crosslinking and Mass Spectrometry Workflow

This workflow outlines the general steps for identifying crosslinked peptides by mass spectrometry.

Caption: A general workflow for identifying protein-protein interactions using BMOE crosslinking followed by mass spectrometry analysis.

Applications and Visualizations

BMOE is a versatile tool for investigating various biological processes. The following examples illustrate its application and provide visual representations of the studied systems.

VDAC1 Oligomerization in Apoptosis

BMOE has been used to study the oligomerization of the voltage-dependent anion channel 1 (VDAC1), a key event in mitochondria-mediated apoptosis.[1] Apoptotic stimuli lead to the oligomerization of VDAC1, forming a pore that allows the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.

Caption: Signaling pathway of VDAC1-mediated apoptosis.

Investigating the Cohesin Complex Dynamics

BMOE has been instrumental in studying the dynamic conformational changes of the cohesin complex, a ring-shaped protein complex essential for sister chromatid cohesion and DNA organization.[6] Different conformational states, such as the juxtaposed (J-cohesin) and engaged (E-cohesin) states, and their interactions with the loader protein Scc2 can be captured using BMOE crosslinking.

Caption: Experimental workflow for studying cohesin complex dynamics using BMOE.

Conclusion

BMOE is a powerful and specific crosslinker for studying protein structure and interactions. Its short, well-defined spacer arm and high reactivity towards sulfhydryl groups allow for the precise capture of molecular interactions. The protocols and examples provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize BMOE in their experimental designs. The ability to stabilize transient complexes and probe conformational changes makes BMOE an indispensable tool in the advancement of molecular and cellular biology.

References

- 1. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of calcium in VDAC1 oligomerization and mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cohesin: behind dynamic genome topology and gene expression reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis is regulated by the VDAC1 N-terminal region and by VDAC oligomerization: release of cytochrome c, AIF and Smac/Diablo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiol-Maleimide Reaction: A Technical Guide to the Mechanism and Application of Bis-(maleimidoethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

The conjugation of thiol groups with maleimides represents a cornerstone of bioconjugation chemistry, valued for its high selectivity and efficiency under mild, physiological conditions[1][2]. This reaction, a Michael addition, enables the precise, covalent linking of molecules and is particularly vital for the site-selective modification of cysteine residues in proteins and peptides[2][3]. Bis-(maleimidoethoxy)ethane (BMOE) is a homobifunctional crosslinker that contains two maleimide groups spaced by a short, hydrophilic ethoxy-ethane linker. This guide provides an in-depth exploration of the reaction mechanism of BMOE with thiol groups, supported by quantitative data, detailed experimental protocols, and process visualizations to empower its application in research and drug development.

Core Reaction Mechanism: Michael Addition

The fundamental reaction between a maleimide and a thiol is a Michael addition, where the nucleophilic thiol group attacks the electrophilic carbon-carbon double bond of the maleimide ring[1][3]. This process leads to the formation of a stable, covalent thioether bond[1][3].

The reaction proceeds in two key steps:

-

Thiol Deprotonation: The reaction is critically dependent on pH[1]. The thiol group (-SH) exists in equilibrium with its deprotonated, more nucleophilic thiolate anion form (-S⁻)[1][3]. This equilibrium is shifted towards the thiolate form at higher pH values.

-

Nucleophilic Attack: The thiolate anion performs a nucleophilic attack on one of the carbons of the maleimide's activated double bond. This results in the formation of a stable thiosuccinimide linkage[3].

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5[3][4]. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines[3][4]. This selectivity is crucial for the specific labeling of cysteine residues in proteins, minimizing off-target modifications of residues like lysine[1].

References

Solubility of Bis-(maleimidoethoxy) ethane in aqueous and organic solvents.

An In-depth Technical Guide to the Solubility of Bis-(maleimidoethoxy) ethane

For researchers, scientists, and drug development professionals, understanding the solubility of crosslinking agents is paramount for successful experimental design and execution. This compound, a homobifunctional crosslinker, is a valuable tool for linking sulfhydryl groups in proteins and other molecules. Its unique ethoxy-ethane spacer provides a balance of hydrophilicity and reactivity, making it suitable for various applications in aqueous environments typical of biological systems.[1] This guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, complete with experimental protocols and workflow visualizations.

Solubility Profile of this compound

This compound is characterized by its two maleimide functional groups, which are highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds.[2] While the ethoxy-ethane spacer enhances its hydrophilic character compared to purely hydrocarbon-based linkers, its overall solubility in aqueous solutions is limited.[1][2]

Organic Solvents

This compound exhibits good solubility in several common organic solvents. It is frequently dissolved in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare stock solutions before being added to aqueous reaction buffers.[3]

Aqueous Solvents

The compound is generally considered to have low solubility in water.[4] For applications in aqueous systems, such as protein crosslinking, it is typically introduced via a concentrated stock solution in a water-miscible organic solvent like DMSO.[4] The final concentration of the organic solvent should be carefully considered to avoid negative impacts on protein solubility and stability, though most proteins can tolerate DMSO concentrations up to 10-15%.[4]

To enhance the aqueous solubility of this compound, several strategies can be employed:

-

Co-solvents: The use of water-miscible organic solvents such as DMSO, ethanol, or methanol can improve solubility. A concentrated stock solution is prepared in the co-solvent and then diluted into the aqueous buffer.[5]

-

Solubilizing Agents: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the crosslinker, increasing its apparent solubility in aqueous media.[5]

-

Complexation: Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, can form inclusion complexes with the aromatic portions of the molecule, thereby enhancing its aqueous solubility.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL | 25 |

| Tetrahydrofuran (THF) | 28 mg/mL | 25 |

Data sourced from Smolecule.[1]

Experimental Protocols for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of this compound in a specific solvent system. The following protocol outlines a general procedure.

Materials and Equipment

-

This compound

-

Solvents of interest (e.g., water, phosphate-buffered saline, DMSO, ethanol)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Water bath or incubator for temperature control

-

Analytical balance

-

Spectrophotometer or other analytical instrument for quantification

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh a known amount of this compound, in excess of its expected solubility, into a vial.

-

Add a precise volume of the desired solvent.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial on a magnetic stirrer at a constant temperature and stir for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the solution to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Alternatively, centrifuge the solution to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification of Dissolved Solute:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at a wavelength where the compound has a known extinction coefficient.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Application in Protein Crosslinking

This compound is widely used as a homobifunctional crosslinker to study protein-protein interactions, protein structure, and to conjugate molecules to sulfhydryl groups. The following workflow illustrates the general steps involved in an in vitro protein crosslinking experiment.

Logical Flow for Solubility Troubleshooting

When encountering solubility issues with this compound, a systematic troubleshooting approach is recommended. The following diagram outlines a logical workflow to address these challenges.

References

CAS number and molecular weight of Bis-(maleimidoethoxy) ethane.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental considerations of Bis-(maleimidoethoxy) ethane, a homobifunctional crosslinking agent.

Core Properties and Specifications

This compound is a chemical compound widely utilized in bioconjugation and materials science. Its structure features two maleimide groups connected by an ethoxyethane spacer, enabling the covalent crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins.

| Property | Value | Reference |

| CAS Number | 115597-84-7 | [1] |

| Molecular Weight | 308.29 g/mol | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₆ | [1] |

| IUPAC Name | 1-[2-[2-[2-(2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethyl]-1H-pyrrole-2,5-dione | |

| Synonyms | 1,8-Bismaleimido-3,6-dioxaoctane, BMOE | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | |

| Decomposition Onset | 298°C (TGA, N₂ atmosphere) |

Applications in Research and Development

The primary utility of this compound lies in its ability to form stable thioether bonds with sulfhydryl groups via a Michael addition reaction. This reaction is highly specific and efficient under physiological conditions (pH 6.5-7.5), making it a valuable tool in various applications:

-

Protein-Protein Interaction Studies: By crosslinking proteins that are in close proximity, this reagent helps in the characterization of protein complexes and the study of their structures and interactions.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to a specific target, such as a cancer cell, where the drug can then exert its effect.

-

Peptide-Drug Conjugates (PDCs): Similar to ADCs, this crosslinker is employed to conjugate peptides to therapeutic agents, enhancing their delivery and stability.

-

Hydrogel Formation: The reaction of this compound with thiol-containing polymers is utilized to form hydrogels. These hydrogels have applications in 3D cell culture, tissue engineering, and as matrices for controlled drug release.

-

Immobilization of Biomolecules: It can be used to attach enzymes, antibodies, or other proteins to solid supports for applications in biosensors, affinity chromatography, and diagnostics.

Experimental Protocols

General Protocol for Crosslinking Proteins in Solution

This protocol provides a general guideline for crosslinking sulfhydryl-containing proteins using a bismaleimide crosslinker like this compound. Optimal conditions may vary depending on the specific proteins and experimental goals.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer (e.g., PBS, MES, or HEPES, pH 6.5-7.5, EDTA can be included to prevent disulfide bond formation)

-

Protein(s) of interest with free sulfhydryl groups

-

Quenching solution (e.g., DTT, 2-mercaptoethanol, or cysteine)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Crosslinker Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

-

Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer to a known concentration (e.g., 1-10 mg/mL). Ensure the protein solution is free of extraneous sulfhydryl-containing compounds.

-

Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quench the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted crosslinker. Incubate for 15 minutes at room temperature.

-

Remove Excess Reagents: Remove excess crosslinker and quenching reagent by desalting or dialysis.

-

Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Experimental Workflows

Logical Workflow for Antibody-Drug Conjugate (ADC) Preparation

The following diagram illustrates a typical workflow for the preparation of an ADC using a thiol-reactive crosslinker like this compound.

Caption: Workflow for ADC synthesis using a thiol-reactive crosslinker.

Signaling Pathway Investigation using Crosslinking

Crosslinking with agents like this compound can be employed to "capture" transient protein-protein interactions within a signaling pathway for subsequent identification by mass spectrometry.

Caption: Investigating protein interactions in a signaling pathway.

References

An In-depth Technical Guide to Bis-(maleimidoethoxy)ethane (BMOE): Discovery, Research, and Applications

Introduction

Bis-(maleimidoethoxy)ethane, commonly referred to as BMOE in scientific literature, is a homobifunctional crosslinking agent pivotal in the fields of protein chemistry, materials science, and drug delivery. First synthesized in 1987, its unique molecular architecture, featuring two maleimide groups connected by a flexible ethoxy-ethane spacer, allows for the efficient and specific covalent crosslinking of sulfhydryl groups (-SH) on proteins and other biomolecules.[1] This guide provides a comprehensive overview of the discovery, initial research, and key applications of BMOE, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Research

The development of BMOE stemmed from the broader exploration of maleimide chemistry, which gained prominence in the mid-20th century for its utility in covalent conjugation.[1] The "click" reaction between a maleimide and a thiol group, proceeding efficiently under physiological conditions to form a stable thioether bond, proved to be a significant advancement for bioconjugation techniques.[1] Early research on BMOE focused on characterizing its fundamental properties, including its crosslinking density, thermal stability, and solubility.[1] These initial studies established its efficacy as a crosslinking agent, paving the way for its widespread use in elucidating protein structure and function.

Synthesis and Physicochemical Properties

The synthesis of Bis-(maleimidoethoxy)ethane is typically achieved through a multi-step process. A common method involves the reaction of maleic anhydride with 2,2'-(ethylenedioxy)bis(ethylamine) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] The reaction mixture is heated to facilitate the formation of the bis(maleimide) structure, which is then purified through crystallization.[1]

The physicochemical properties of BMOE are crucial for its application in various experimental settings. The ethoxy-ethane spacer arm imparts a degree of hydrophilicity and flexibility to the molecule.

| Property | Value | Reference |

| IUPAC Name | 1,1'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) | --INVALID-LINK-- |

| Synonyms | BMOE, 1,2-Bis(maleimido)ethane | --INVALID-LINK-- |

| CAS Number | 115597-84-7 | --INVALID-LINK-- |

| Molecular Formula | C14H16N2O6 | --INVALID-LINK-- |

| Molecular Weight | 324.29 g/mol | --INVALID-LINK-- |

| Spacer Arm Length | 13.1 Å | --INVALID-LINK-- |

| Reactivity | Specific for sulfhydryl groups (-SH) at pH 6.5-7.5 | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and DMF | --INVALID-LINK-- |

| Thermal Decomposition | Onset at 298°C (TGA, N₂ atmosphere) | --INVALID-LINK-- |

Experimental Protocols

Protein Crosslinking with BMOE

BMOE is extensively used to study protein-protein interactions, oligomerization, and conformational changes by covalently linking cysteine residues in close proximity.

General Protocol for Protein Crosslinking:

-

Protein Preparation: Dissolve the purified protein(s) in a suitable non-amine-containing buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5. The protein concentration typically ranges from 0.1 to 5 mg/mL. Ensure that the protein's sulfhydryl groups are reduced and accessible for reaction.

-

BMOE Stock Solution: Prepare a fresh stock solution of BMOE in an organic solvent such as DMSO or DMF at a concentration of 10-25 mM.

-

Crosslinking Reaction: Add the BMOE stock solution to the protein solution to achieve a final molar excess of BMOE over the protein, typically ranging from 20- to 50-fold. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding a quenching reagent that contains a free thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 10-50 mM. Incubate for an additional 15 minutes at room temperature.

-

Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, and mass spectrometry to identify crosslinked species and map interaction sites.

Example Application: Probing VDAC1 Oligomerization

BMOE has been employed to investigate the oligomeric state of the voltage-dependent anion channel (VDAC1) in mitochondrial membranes. In these studies, cells expressing VDAC1 were treated with BMOE, and the resulting crosslinked complexes were analyzed by immunoblotting. The formation of dimers and higher-order oligomers provided insights into the spatial arrangement of VDAC1 monomers within the membrane.[2][3][4]

Example Application: Investigating DJ-1 Protein Flexibility

Researchers have utilized BMOE to probe the conformational flexibility of the parkinsonism-associated protein DJ-1. By introducing cysteine mutations at specific sites, they were able to use BMOE to crosslink different regions of the protein and observe changes in crosslinking efficiency, revealing alterations in the protein's flexibility.[5][6][7][8]

Experimental Workflow for Protein Crosslinking Analysis

Caption: A typical experimental workflow for protein crosslinking using BMOE.

Hydrogel Synthesis with BMOE

BMOE can be used as a crosslinker to form hydrogels from thiol-functionalized polymers. These hydrogels have applications in tissue engineering and drug delivery.

Protocol for Thiol-Maleimide Hydrogel Formation:

-

Polymer Preparation: Prepare a solution of a thiol-functionalized polymer (e.g., thiol-modified hyaluronic acid or polyethylene glycol) in a suitable buffer (pH 6.5-7.5).

-

BMOE Solution: Prepare a solution of BMOE in a compatible solvent.

-

Mixing and Gelation: Mix the polymer and BMOE solutions. The gelation time will depend on the concentration of reactants and the pH of the solution.

-

Characterization: Characterize the resulting hydrogel for properties such as swelling ratio, mechanical strength, and degradation rate.

Applications in Drug Delivery and 3D Printing

The ability of BMOE to form stable linkages makes it a valuable tool in the development of drug delivery systems. Drugs can be conjugated to carrier molecules via BMOE, allowing for targeted delivery and controlled release.[1]

In the realm of materials science, bismaleimides, including BMOE, are being explored for the formulation of 3D-printable resins.[9] The incorporation of BMOE can impart desirable properties to the printed materials, such as improved mechanical strength and thermal stability.[9] The formulation of a UV-curable ink for 3D printing with BMOE typically involves a bismaleimide monomer, a reactive diluent to control viscosity, and a photoinitiator.[9]

Signaling Pathway Elucidation: E. coli Serine Chemoreceptor (Tsr)

BMOE has been instrumental in studying the conformational changes within the E. coli serine chemoreceptor, Tsr, a key protein in bacterial chemotaxis. By introducing cysteine pairs at specific locations within the Tsr protein, researchers have used BMOE to "trap" different signaling states. The presence or absence of the ligand (serine) influences the proximity of these cysteine residues, leading to differential crosslinking by BMOE. This approach has provided valuable insights into the signal transduction mechanism of Tsr.[10][11][12][13][14]

Signaling Pathway of E. coli Serine Chemoreceptor (Tsr)

Caption: BMOE crosslinking reveals conformational states in Tsr signaling.

Conclusion

Since its discovery, Bis-(maleimidoethoxy)ethane has become an indispensable tool for researchers across various scientific disciplines. Its specific reactivity towards sulfhydryl groups, coupled with a flexible spacer arm, provides a versatile platform for investigating protein interactions, designing novel biomaterials, and developing advanced drug delivery systems. The continued exploration of BMOE and other bismaleimide crosslinkers promises to yield further insights into complex biological processes and drive innovation in biotechnology and materials science.

References

- 1. Buy Bis-(maleimidoethoxy) ethane | 115597-84-7 [smolecule.com]

- 2. Structure-based Analysis of VDAC1 Protein: DEFINING OLIGOMER CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. DJ-1 is a redox sensitive adapter protein for high molecular weight complexes involved in regulation of catecholamine homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DJ-1 is a redox sensitive adapter protein for high molecular weight complexes involved in regulation of catecholamine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 115597-84-7 | Benchchem [benchchem.com]

- 10. The Structural Logic of Dynamic Signaling in the Escherichia coli Serine Chemoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. The Structural Logic of Dynamic Signaling in the Escherichia coli Serine Chemoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

Unraveling the Structural and Functional Nuances of Bis-(maleimidoethoxy)ethane: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Bis-(maleimidoethoxy)ethane (BMEE), a homobifunctional crosslinking agent pivotal in contemporary biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical attributes of BMEE's spacer arm—its length and flexibility—and provides detailed experimental frameworks for its application.

Core Characteristics of Bis-(maleimidoethoxy)ethane

Bis-(maleimidoethoxy)ethane is a chemical crosslinker featuring two maleimide groups at either end of a flexible ethoxyethane spacer.[1][2] Its homobifunctional nature allows for the covalent linkage of two sulfhydryl (-SH) groups, commonly found in cysteine residues of proteins.[1][2] This specific reactivity, primarily occurring at a pH range of 6.5-7.5, results in the formation of stable thioether bonds, making BMEE an invaluable tool for elucidating protein structures, studying protein-protein interactions, and constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs).[3]

The core of BMEE's utility lies in its spacer arm, which dictates the distance between the two linked molecules and influences the conformational freedom of the resulting conjugate.

Spacer Arm Length

The spacer arm of a crosslinker is a critical parameter as it defines the spatial constraints imposed on the linked molecules. For Bis-(maleimidoethoxy)ethane, also known by its synonym 1,8-Bismaleimidotriethyleneglycol, the spacer arm length is a key determinant in its application for mapping molecular distances. While precise measurements can vary based on the conformational state, the extended length of the spacer arm of similar bismaleimide crosslinkers with triethylene glycol spacers has been reported. For instance, the related crosslinker 1,11-bis(maleimido)triethylene glycol (BMPEG3) is utilized in linkage screening protocols to determine residue-specific distance constraints.[4]

| Crosslinker | Chemical Structure | Spacer Arm Length (Å) |

| Bis-(maleimidoethoxy)ethane (BMEE) | C₁₄H₁₆N₂O₆ | ~11.3* |

| Bis(maleimido)ethane (BMOE) | C₁₀H₈N₂O₄ | 8.0[3] |

| 1,4-Bis(maleimido)butane (BMB) | C₁₂H₁₂N₂O₄ | 10.9[3] |

| 1,6-Bis(maleimido)hexane (BMH) | C₁₄H₁₆N₂O₄ | 13.5[3] |

Note: The spacer arm length for BMEE is estimated based on its synonym, 1,8-Bismaleimidotriethyleneglycol, and related compounds. Definitive, experimentally determined values may vary.

Spacer Arm Flexibility

The flexibility of the BMEE spacer arm is endowed by the ethylene glycol repeats in its structure. The carbon-oxygen and carbon-carbon single bonds within the ethoxyethane chain exhibit relatively free rotation, allowing the spacer to adopt a range of conformations. This inherent flexibility is advantageous in several applications:

-

Accommodating Protein Dynamics: The flexible spacer can accommodate movements and conformational changes within and between proteins without imposing significant strain.

-

Enhanced Solubility: The hydrophilic nature of the ethylene glycol units improves the water solubility of the crosslinker and the resulting bioconjugate, which is beneficial for reactions in aqueous buffers and for improving the pharmacokinetic properties of ADCs.

-

Reduced Steric Hindrance: The flexibility of the spacer can help to overcome steric hindrance, facilitating the reaction between the maleimide groups and the target sulfhydryl groups on the protein surface.

The conformational landscape of ethylene glycol, the fundamental unit of the BMEE spacer, has been studied, revealing a preference for gauche conformations due to the stabilizing gauche effect. This inherent conformational preference contributes to the overall flexibility and dynamic nature of the spacer arm.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of BMEE and its application in protein crosslinking.

Synthesis of Bis-(maleimidoethoxy)ethane

A general method for the synthesis of Bis-(maleimidoethoxy)ethane involves the reaction of 1,2-bis(2-aminoethoxy)ethane with maleic anhydride.[1]

Materials:

-

1,2-bis(2-aminoethoxy)ethane

-

Maleic anhydride

-

N,N-dimethylformamide (DMF)

-

Acetic anhydride

-

Triethylamine

-

Nickel acetate

-

Ice-cold water

-

Acetone

Procedure:

-

Dissolve 1,2-bis(2-aminoethoxy)ethane and maleic anhydride in DMF.

-

Add acetic anhydride, triethylamine, and a catalytic amount of nickel acetate to the reaction mixture.

-

Heat the mixture to facilitate the formation of the bismaleamic acid intermediate and its subsequent cyclization to the bismaleimide.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, precipitate the product by pouring the reaction mixture into ice-cold water.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from acetone to obtain purified Bis-(maleimidoethoxy)ethane.

Protein Crosslinking using Bis-(maleimidoethoxy)ethane

This protocol outlines a general procedure for crosslinking sulfhydryl-containing proteins using BMEE.[3] Empirical optimization of protein and crosslinker concentrations is recommended for each specific system.[3]

Materials:

-

Purified protein(s) with accessible sulfhydryl groups

-

Bis-(maleimidoethoxy)ethane (BMEE)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or a thiol-containing reagent like 2-mercaptoethanol or dithiothreitol)

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation:

-

Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the reducing agent using a desalting column before proceeding.

-

-

Crosslinker Preparation:

-

Prepare a stock solution of BMEE in anhydrous DMSO (e.g., 10-20 mM).

-

-

Crosslinking Reaction:

-

Add the BMEE stock solution to the protein solution to achieve the desired final molar excess of the crosslinker over the protein. A 10- to 50-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Stop the crosslinking reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted crosslinker and quenching reagent by desalting or dialysis.

-

-

Analysis:

-

Analyze the crosslinked products using SDS-PAGE, Western blotting, and/or mass spectrometry to identify crosslinked species and map the sites of interaction.

-

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of Bis-(maleimidoethoxy)ethane.

Caption: Chemical structure of BMEE and its reaction with sulfhydryl groups on proteins.

Caption: A generalized workflow for protein crosslinking experiments using BMEE.

References

- 1. Buy Bis-(maleimidoethoxy) ethane | 115597-84-7 [smolecule.com]

- 2. This compound | 115597-84-7 | Benchchem [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Applications of Bis-(maleimidoethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(maleimidoethoxy)ethane (BMOE) is a homobifunctional crosslinking agent widely utilized in the fields of biochemistry, molecular biology, and drug development. Its primary utility lies in its ability to covalently link molecules containing sulfhydryl groups, most notably the cysteine residues in proteins. This guide provides a comprehensive overview of the biological activity, applications, and experimental considerations of BMOE. It delves into the chemistry of the maleimide-thiol reaction, the stability of the resulting conjugate, and detailed protocols for its use in protein-protein interaction studies and the construction of antibody-drug conjugates (ADCs). Furthermore, this document explores the application of BMOE as a tool to investigate cellular signaling pathways through the stabilization and identification of protein complexes.

Introduction: The Chemistry and Properties of Bis-(maleimidoethoxy)ethane

Bis-(maleimidoethoxy)ethane is a chemical reagent featuring two maleimide groups connected by a short, flexible spacer arm containing an ethoxy ethane moiety. The maleimide groups are highly reactive towards sulfhydryl (-SH) groups, found predominantly on cysteine residues in proteins, forming stable thioether bonds. This specificity makes BMOE an invaluable tool for a variety of bioconjugation applications.[1][2]

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the double bonds of the maleimide ring.[3][4] The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions with primary amines (e.g., lysine residues).[2][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3]

Quantitative Data on BMOE and Related Crosslinkers

The physical and chemical properties of BMOE, along with other common crosslinkers, are crucial for experimental design. These properties dictate the distance constraints for crosslinking and the efficiency of the reaction.

| Property | Value | Reference |

| Molecular Weight | 276.25 g/mol | [1] |

| Spacer Arm Length | 13.0 Å | [5] |

| Chemical Formula | C12H12N2O6 | |

| CAS Number | 115597-84-7 |

Table 1: Physicochemical Properties of Bis-(maleimidoethoxy)ethane. This table summarizes the key physical and chemical characteristics of BMOE.

| Maleimide Derivative | Thiol Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions | Reference |

| N-ethylmaleimide (NEM) | Glutathione | 595 ± 30 | pH 7.4, Room Temperature | [6] |

| N-phenylmaleimide | Thiophenol | ~2.5 times faster than N-alkyl maleimides | Physiological pH | [7] |

Table 2: Second-Order Rate Constants for Maleimide-Thiol Reactions. This table provides kinetic data for the reaction between maleimide derivatives and thiol-containing molecules, illustrating the reactivity of the maleimide group.

| Conjugate | In Vivo/In Vitro | Half-life (t½) | Conditions | Reference |

| N-alkyl thiosuccinimide | In vitro | 27 hours | pH 7.4, 37°C | [7] |

| N-aryl thiosuccinimide | In vitro | 1.5 hours | pH 7.4, 37°C | [7] |

| N-fluorophenyl thiosuccinimide | In vitro | 0.7 hours | pH 7.4, 37°C | [7] |

| Ring-opened maleimide-thiol adduct | In vitro | > 2 years | - | [8][9][10] |

Table 3: Stability of Maleimide-Thiol Adducts. This table compares the stability of different maleimide-cysteine conjugates, highlighting the enhanced stability of the hydrolyzed, ring-opened form.

Biological Activity: A Tool for Probing and Manipulating Biological Systems

The primary "biological activity" of BMOE stems from its function as a crosslinker, which allows for the stabilization of protein-protein interactions and the conjugation of molecules to proteins. This capability has been harnessed for several key applications in biological research and drug development.

Elucidating Protein-Protein Interactions

BMOE is extensively used to study the quaternary structure of proteins and to identify interacting partners. By covalently linking proteins that are in close proximity, BMOE "freezes" these interactions, allowing for their detection and analysis. This is particularly valuable for studying transient or weak interactions that are difficult to capture by other methods. The resulting crosslinked complexes can be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting proteins and the specific residues involved in the interaction.[11][12][13][14]

Development of Antibody-Drug Conjugates (ADCs)

A major application of BMOE and similar maleimide-containing linkers is in the construction of ADCs.[15] ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. The antibody provides specificity for a tumor-associated antigen, delivering the drug directly to cancer cells. The maleimide group on the linker reacts with cysteine residues on the antibody to form a stable conjugate. The stability of the linker is a critical factor in the efficacy and safety of an ADC, as premature release of the drug can lead to off-target toxicity.[7][8] While the thioether bond is generally stable, it can be susceptible to a retro-Michael reaction in vivo, leading to deconjugation.[7][16] Strategies to overcome this include the development of self-hydrolyzing maleimides that form a more stable, ring-opened structure upon conjugation.[7][9][10]

Experimental Protocols

General Protocol for Protein Crosslinking in Solution

This protocol provides a general guideline for crosslinking proteins in solution using BMOE. Optimal conditions may vary depending on the specific proteins and experimental goals.

-

Protein Preparation: Dissolve the protein(s) of interest in a suitable buffer (e.g., PBS, pH 7.2) at a concentration of 0.1-5 mg/mL. The buffer should be free of sulfhydryl-containing compounds.[1]

-

BMOE Stock Solution: Immediately before use, dissolve BMOE in an organic solvent such as DMSO or DMF to prepare a 10-20 mM stock solution.[1]

-

Crosslinking Reaction: Add the BMOE stock solution to the protein solution to achieve a final BMOE concentration that is typically in a 10- to 50-fold molar excess over the protein. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

-

Quenching: Stop the reaction by adding a quenching buffer containing a free thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[1]

-

Analysis: Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining or Western blotting. For identification of crosslinked peptides, the sample can be subjected to enzymatic digestion and mass spectrometry analysis.[17][18]

Protocol for In-Cell Crosslinking

This protocol is designed to capture protein-protein interactions within a cellular context.

-

Cell Culture and Treatment: Culture cells to the desired confluency. If studying a specific signaling event, treat the cells with the appropriate stimulus for the desired time.

-

Cell Permeabilization (Optional): For intracellular targets, cells may need to be permeabilized.

-

Crosslinking: Add a cell-permeable crosslinker like BMOE (dissolved in DMSO) directly to the cell culture medium to a final concentration of 1-5 mM. Incubate for 15-30 minutes at room temperature.

-

Quenching: Quench the reaction by adding a thiol-containing buffer (e.g., Tris buffer with DTT).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Analysis: Analyze the cell lysate by immunoprecipitation followed by Western blotting, or by mass spectrometry to identify crosslinked proteins.[18]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for creating an ADC using a maleimide-containing linker.

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT to generate free sulfhydryl groups. The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).[15]

-

Drug-Linker Preparation: The cytotoxic drug is first conjugated to the linker molecule.

-

Conjugation: The maleimide-functionalized drug-linker is then added to the reduced antibody solution. The reaction is typically carried out in a buffer at pH 6.5-7.5.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and aggregated antibody. This is often achieved using size-exclusion chromatography or other chromatographic techniques.

-

Characterization: The purified ADC is characterized to determine the DAR, purity, and biological activity.

Visualization of Workflows and Pathways

Experimental Workflow for Protein-Protein Interaction Studies

The following diagram illustrates a typical workflow for identifying protein-protein interactions using BMOE crosslinking followed by mass spectrometry.

Caption: Workflow for Protein-Protein Interaction Analysis using BMOE.

Workflow for Antibody-Drug Conjugate (ADC) Development

This diagram outlines the key stages in the development and production of an antibody-drug conjugate.

Caption: General Workflow for ADC Development.

Application in Studying GPCR Dimerization and Signaling

BMOE can be employed to investigate the dimerization of G-protein coupled receptors (GPCRs), a process often crucial for their signaling function. By introducing cysteine residues at strategic locations in the receptor, BMOE can be used to trap dimers, allowing for the study of their formation and the downstream signaling consequences.

Caption: Probing GPCR Dimerization and Signaling with BMOE.

Conclusion

Bis-(maleimidoethoxy)ethane is a versatile and powerful tool for researchers in the life sciences and drug development. Its high reactivity and specificity for sulfhydryl groups enable a wide range of applications, from fundamental studies of protein structure and interactions to the development of innovative targeted therapies like ADCs. A thorough understanding of its reaction chemistry, the stability of the resulting conjugates, and optimized experimental protocols are essential for its successful implementation. As our understanding of complex biological systems continues to grow, reagents like BMOE will undoubtedly remain at the forefront of biochemical research, facilitating new discoveries and therapeutic advancements.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structural Logic of Dynamic Signaling in the Escherichia coli Serine Chemoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crosslinking and mass spectrometry suggest that the isolated NTD domain dimer of Moloney murine leukemia virus integrase adopts a parallel arrangement in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of BMOE in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule drug. The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and therapeutic window. Bismaleimidoethane (BMOE) is a short, homobifunctional maleimide crosslinker that can be utilized in ADC development to covalently and irreversibly conjugate sulfhydryl groups.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of BMOE in the development of ADCs. This document covers the principles of BMOE-mediated conjugation, step-by-step experimental procedures, methods for characterization, and representative data for the resulting ADC.

Principle of BMOE-Mediated Conjugation

BMOE contains two maleimide groups at either end of a short ethane spacer (8.0 Å spacer arm).[] The maleimide groups react specifically with free sulfhydryl (-SH) groups, typically from cysteine residues, to form stable, irreversible thioether bonds.[] This reaction is most efficient at a pH range of 6.5-7.5.[] In the context of ADC development, BMOE can be used to link a thiol-containing cytotoxic drug to a monoclonal antibody where sulfhydryl groups have been exposed through the reduction of interchain disulfide bonds.

The homobifunctional nature of BMOE means it can crosslink two sulfhydryl-containing molecules. This can be applied to ADC development in several ways, including the conjugation of a thiol-containing drug to a reduced antibody. The short and stable nature of the BMOE linker results in a non-cleavable linkage, meaning the cytotoxic drug is released upon lysosomal degradation of the antibody backbone within the target cancer cell.

Data Presentation

The following tables summarize representative quantitative data for an ADC developed using a short, non-cleavable maleimide linker, analogous to BMOE. This data is intended to be illustrative of typical results obtained during ADC characterization.

Table 1: Drug-to-Antibody Ratio (DAR) Characterization

| Characterization Method | Parameter Measured | Representative Value |

| Hydrophobic Interaction Chromatography (HIC)-HPLC | Average DAR | 3.8 |

| % Unconjugated Antibody | < 5% | |

| Mass Spectrometry (Intact ADC) | Average DAR | 3.9 |

| DAR Species Distribution | DAR0: 4%, DAR2: 20%, DAR4: 65%, DAR6: 10%, DAR8: 1% |

Table 2: In Vitro Stability of a Maleimide-Linked ADC

| Assay | Time Point | % Intact ADC Remaining |

| Human Plasma Stability (37°C) | 0 hours | 100% |

| 24 hours | 98% | |

| 72 hours | 95% | |

| 168 hours (7 days) | 90% |

Table 3: In Vitro Cytotoxicity against a HER2-Positive Cancer Cell Line (SK-BR-3)

| ADC Construct | Target Antigen | IC50 (ng/mL) |

| BMOE-linked ADC | HER2 | 15 |

| Non-targeting Control ADC | N/A | > 10,000 |

| Free Cytotoxic Drug | N/A | 0.5 |

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reduction Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5

-

Desalting columns (e.g., Sephadex G-25)

-

Nitrogen gas

Procedure:

-

Prepare a stock solution of 10 mM TCEP in the Reduction Buffer.

-

In a reaction vessel, add the mAb solution to the Reduction Buffer to a final concentration of 5 mg/mL.

-

Add the TCEP stock solution to the mAb solution to achieve a final molar excess of TCEP to mAb (e.g., 2-5 fold molar excess). The exact ratio should be optimized to achieve the desired number of free thiols.

-

Gently mix the solution and incubate at 37°C for 1-2 hours under a gentle stream of nitrogen to prevent re-oxidation of sulfhydryl groups.

-

Immediately after incubation, remove excess TCEP by passing the reduced antibody solution through a pre-equilibrated desalting column with degassed Reduction Buffer.

-

Collect the protein-containing fractions. Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the free sulfhydryl content (e.g., using Ellman's reagent).

Protocol 2: BMOE Conjugation to a Thiol-Containing Drug

This protocol describes the conjugation of BMOE to a thiol-containing cytotoxic drug. This "activated" drug can then be conjugated to the reduced antibody.

Materials:

-

Thiol-containing cytotoxic drug

-

BMOE (Bis(maleimido)ethane)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 7.0

Procedure:

-

Dissolve the thiol-containing cytotoxic drug in DMF or DMSO to a concentration of 10-20 mM.

-

Dissolve BMOE in DMF or DMSO to a concentration of 100 mM.

-

In a reaction vessel, add the dissolved drug to the Conjugation Buffer.

-

Add the BMOE solution to the drug solution at a 10-fold molar excess of BMOE.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

-

The resulting BMOE-activated drug can be used directly in the next conjugation step, or it can be purified by reversed-phase HPLC if necessary.

Protocol 3: ADC Formation and Purification

This protocol describes the conjugation of the BMOE-activated drug to the reduced antibody.

Materials:

-

Reduced antibody from Protocol 1

-

BMOE-activated drug from Protocol 2

-

Quenching Solution: 100 mM N-acetylcysteine in Conjugation Buffer

-

Purification Buffer: PBS, pH 7.4

-

Size-exclusion chromatography (SEC) column or tangential flow filtration (TFF) system

Procedure:

-

To the reduced antibody solution, add the BMOE-activated drug solution at a 5-10 fold molar excess of the drug over the available free sulfhydryls on the antibody.

-

Gently mix and allow the conjugation reaction to proceed for 1-2 hours at room temperature or 4°C overnight.

-

Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 1 mM and incubating for 30 minutes at room temperature.

-

Purify the ADC from unreacted drug, quencher, and solvent using an SEC column or a TFF system equilibrated with Purification Buffer.

-

Collect the fractions containing the purified ADC.

-

Concentrate the purified ADC to the desired concentration and sterilize by filtration through a 0.22 µm filter.

Protocol 4: Characterization of the BMOE-linked ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its hydrophobicity, allowing for the separation of different DAR species.

-

Method:

-

Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient.

-

Mobile Phase A: 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7.0.

-

Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

-

Inject the purified ADC and elute with a linear gradient from 100% A to 100% B.

-

Monitor the absorbance at 280 nm.

-

Calculate the average DAR by integrating the peak areas of the different DAR species.

-

2. In Vitro Cytotoxicity Assay (MTT Assay):

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Method:

-

Seed target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the BMOE-linked ADC, a non-targeting control ADC, and the free cytotoxic drug for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Mandatory Visualizations

References

Application of Bis-(maleimidoethoxy)ethane in Hydrogel Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(maleimidoethoxy)ethane (BMEE) is a homobifunctional crosslinking agent widely employed in the formation of hydrogels. Its structure features two maleimide groups at either end of a short, hydrophilic ethoxyethane spacer. This configuration allows for the rapid and specific formation of stable thioether bonds with thiol-containing molecules, such as cysteine residues in peptides or multi-arm polyethylene glycol (PEG)-thiol polymers. This reaction, a Michael-type addition, is a form of "click chemistry," valued for its high efficiency, specificity, and ability to proceed under mild, physiological conditions without the need for catalysts or initiators. These characteristics make BMEE an ideal crosslinker for creating biocompatible hydrogels for a range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.

The resulting hydrogels are biocompatible and their mechanical and physical properties, such as stiffness, swelling ratio, and degradation rate, can be readily tuned by adjusting the concentration and molecular weight of the precursors. This allows for the creation of hydrogels that can mimic the properties of specific tissues or provide controlled release of encapsulated therapeutics.

Mechanism of Hydrogel Formation

The formation of hydrogels using Bis-(maleimidoethoxy)ethane as a crosslinker relies on the thiol-maleimide Michael addition reaction. In this reaction, a nucleophilic thiol group (-SH) from a polymer backbone (e.g., a multi-arm PEG-thiol) attacks the electron-deficient double bond of the maleimide group on the BMEE molecule. This results in the formation of a stable, covalent thioether bond, effectively crosslinking the polymer chains into a three-dimensional network. The process is highly efficient and occurs readily at physiological pH (typically 6.5-7.5) and temperature. The hydrophilicity of the ethoxyethane spacer in BMEE contributes to the overall water-holding capacity of the resulting hydrogel.

Applications

BMEE-crosslinked hydrogels are versatile biomaterials with a wide range of applications in the biomedical field.

-

Drug Delivery: The tunable porosity and degradation profile of these hydrogels make them excellent candidates for the controlled release of therapeutic agents, from small molecules to large proteins.[1] The drug can be released as the hydrogel swells and as the polymer network degrades over time.

-

Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation.[2] The ability to tailor the mechanical properties of the hydrogel allows for the creation of scaffolds that match the stiffness of the target tissue.

-

3D Cell Culture: The biocompatible nature of the in situ gelation process allows for the encapsulation of cells within the hydrogel matrix, creating 3D cell culture models that more accurately recapitulate the in vivo environment compared to traditional 2D cell culture.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for hydrogels formed via thiol-maleimide chemistry, which is analogous to the crosslinking mechanism of BMEE. The specific values can be tuned by varying the molecular weight and concentration of the PEG-thiol and the crosslinker.

Table 1: Hydrogel Formation and Mechanical Properties

| Parameter | 4-Arm PEG-Thiol (10 kDa) + BMEE Analog | 8-Arm PEG-Thiol (20 kDa) + BMEE Analog | Reference |

| Polymer Concentration (% w/v) | 5 | 10 | [4] |

| Gelation Time (minutes) | 5 - 15 | 2 - 10 | [5] |

| Storage Modulus (G') (kPa) | 1 - 5 | 10 - 30 | [4] |

Note: "BMEE Analog" refers to a bismaleimide crosslinker with a similar molecular weight and reactivity to BMEE, as specific data for BMEE was not available in the cited literature.

Table 2: Swelling and Degradation Properties

| Parameter | 4-Arm PEG-Thiol (10 kDa) + BMEE Analog | 8-Arm PEG-Thiol (20 kDa) + BMEE Analog | Reference |

| Equilibrium Swelling Ratio (q) | 15 - 25 | 8 - 15 | [5] |

| In Vitro Degradation (50% mass loss) | 14 - 21 days | 28 - 42 days | [6] |

Note: The swelling ratio is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel. Degradation times can be tuned by incorporating hydrolytically or enzymatically labile linkages.

Table 3: Drug Release and Cell Viability

| Parameter | Value | Reference |

| Model Drug | Bovine Serum Albumin (BSA) | [7] |

| Cumulative Release at 72h (%) | 40 - 60 | [7] |

| Encapsulated Cell Type | Mesenchymal Stem Cells (MSCs) | [2] |

| Cell Viability at 24h (%) | > 90 | [5] |

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of hydrogels using Bis-(maleimidoethoxy)ethane as a crosslinker.

Protocol 1: Hydrogel Synthesis

This protocol describes the formation of a 5% (w/v) hydrogel using a 4-arm PEG-thiol and BMEE.

Materials:

-

4-Arm PEG-Thiol (10 kDa)

-

Bis-(maleimidoethoxy)ethane (BMEE)

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

-